molecular formula C9H7BrOS B1373385 (7-Bromo-1-benzothiophen-2-yl)methanol CAS No. 1171926-64-9

(7-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1373385
CAS No.: 1171926-64-9
M. Wt: 243.12 g/mol
InChI Key: GOQLHIBVKJDKPR-UHFFFAOYSA-N
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Description

(7-Bromo-1-benzothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H7BrOS and its molecular weight is 243.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Reactions with Tervalent Phosphorus

The study by Devlin and Walker (1974) explored the reactions of β-bromo-β-nitrostyrenes with triphenylphosphine in methanol. This research provides insights into the reactions involving bromo compounds in methanol, which is relevant to understanding the chemical behavior of (7-Bromo-1-benzothiophen-2-yl)methanol in similar contexts (Devlin & Walker, 1974).

2. Antibacterial Properties from Marine Algae

Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including bromophenols. This study demonstrates the potential antibacterial applications of bromophenol compounds, which can be related to the structural characteristics of this compound (Xu et al., 2003).

3. Synthesis of Natural Products

Akbaba et al. (2010) reported the total synthesis of a biologically active natural product starting from a compound structurally similar to this compound. This study highlights the potential use of such bromo compounds in the synthesis of complex natural products with biological activity (Akbaba et al., 2010).

4. Solvent-Free Synthesis of Substituted Compounds

Ashok et al. (2017) synthesized new substituted methanones under solvent-free conditions, starting from a compound with a similar structure to this compound. This study demonstrates an environmentally friendly approach to synthesizing derivatives of bromophenol compounds (Ashok et al., 2017).

Properties

IUPAC Name

(7-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQLHIBVKJDKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295171
Record name 7-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171926-64-9
Record name 7-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171926-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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